molecular formula C12H21N3O2S B1527373 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide CAS No. 1292173-12-6

3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide

Cat. No. B1527373
M. Wt: 271.38 g/mol
InChI Key: DMOWNSGNLLVEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide is a compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 . It belongs to the class of organic compounds known as benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and a butyl chain with a dimethylamino group at the end . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Safety And Hazards

The safety data for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities and potential applications in treating various diseases. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights .

properties

IUPAC Name

3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWNSGNLLVEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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